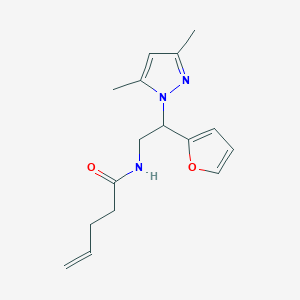

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pent-4-enamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]pent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-4-5-8-16(20)17-11-14(15-7-6-9-21-15)19-13(3)10-12(2)18-19/h4,6-7,9-10,14H,1,5,8,11H2,2-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPILGSNXVLNPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)CCC=C)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pent-4-enamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring can be synthesized through a condensation reaction with hydrazine.

Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.

Formation of the Amide Bond: The final step involves the formation of the amide bond through a reaction between the amine group of the pyrazole derivative and the carboxylic acid or its activated derivative (e.g., acid chloride) of the pent-4-enoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pent-4-enamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pent-4-enamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pent-4-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and furan rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pent-4-enamide is compared to three structurally related compounds (Table 1), with a focus on molecular features, pharmacological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Structural Divergence: The target compound lacks the pyrimidine or benzothiazole cores seen in Compound 23 and VU0418506, respectively. Its ethyl backbone with unsaturated pentenamide may enhance membrane permeability compared to the rigid pyrimidine in Compound 23 .

Pharmacological Implications: Compound 23’s A2A receptor antagonism correlates with its pyrimidine-piperazine framework, which enables precise steric complementarity to adenosine receptors. The target compound’s flexible ethyl chain may instead favor allosteric modulation . VU0418506’s benzothiazole core is critical for mGlu1/5 selectivity, a feature absent in the target compound due to its furan-pyrazole system.

Physicochemical Properties :

- Calculated logP values (estimated via fragment-based methods) suggest the target compound (logP ~3.2) is more lipophilic than Compound 23 (logP ~2.1), aligning with its unsaturated aliphatic chain.

- Solubility in aqueous media is likely lower than piperazine-containing analogs, necessitating formulation optimization for in vivo studies.

Research Findings and Hypotheses

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pent-4-enamide is a complex organic compound with potential biological activities attributed to its unique structural features, including a pyrazole ring and a furan moiety. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Features

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C13H16N4O |

| Molecular Weight | 244.29 g/mol |

| Key Functional Groups | Pyrazole ring, furan moiety, and amide group |

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Compounds with furan and pyrazole structures have shown significant antimicrobial properties. For instance, derivatives featuring these rings have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

- Anti-inflammatory Effects : Research suggests that pyrazole derivatives can exert anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

- Anticancer Potential : Some studies have indicated that pyrazole-containing compounds may induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of signaling pathways related to cell survival and proliferation .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

- Formation of the Pyrazole Ring : The synthesis often begins with the formation of the pyrazole ring through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Coupling Reactions : The introduction of the furan moiety can be achieved through coupling reactions with furan derivatives under suitable conditions.

- Amide Formation : The final step usually involves the formation of the amide bond with pent-4-enoyl chloride or similar reagents.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry examined a series of pyrazole derivatives, including those with furan rings. The results indicated that specific substitutions on the pyrazole ring significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Properties

Research conducted by Zhang et al. (2023) demonstrated that a pyrazole derivative exhibited potent anti-inflammatory effects in vitro by reducing nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Anticancer Effects

In a study published in Cancer Letters, researchers found that a compound structurally related to this compound induced apoptosis in human cancer cell lines through mitochondrial pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.